molecular formula C20H14O3 B5165599 (3Z)-3-(furan-2-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one

(3Z)-3-(furan-2-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one

Cat. No.: B5165599
M. Wt: 302.3 g/mol
InChI Key: OHYQDEAKQRORJA-BOPFTXTBSA-N
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Description

(3Z)-3-(furan-2-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring with one oxygen atom. The compound also features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This unique structure may impart specific chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(furan-2-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one can be achieved through several synthetic routes. One common method involves the condensation of furan-2-carbaldehyde with 6-methylnaphthalene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(furan-2-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The furan and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-(furan-2-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one can be used as a building block for the synthesis of more complex molecules

Biology

The compound may exhibit biological activity, making it of interest in the field of medicinal chemistry. Researchers can investigate its potential as a lead compound for the development of new drugs or as a probe for studying biological processes.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they may act as inhibitors of specific enzymes or receptors, leading to the development of new treatments for diseases.

Industry

In industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties may also make it suitable for use in electronic materials or as a component in advanced polymers.

Mechanism of Action

The mechanism of action of (3Z)-3-(furan-2-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-(furan-2-ylmethylidene)-5-phenylfuran-2-one: Similar structure but with a phenyl group instead of a naphthalene moiety.

    (3Z)-3-(furan-2-ylmethylidene)-5-(4-methylphenyl)furan-2-one: Similar structure but with a 4-methylphenyl group instead of a naphthalene moiety.

Uniqueness

The presence of the 6-methylnaphthalene moiety in (3Z)-3-(furan-2-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one imparts unique chemical and physical properties to the compound. This structural feature may enhance its stability, reactivity, and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

(3Z)-3-(furan-2-ylmethylidene)-5-(6-methylnaphthalen-2-yl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c1-13-4-5-15-10-16(7-6-14(15)9-13)19-12-17(20(21)23-19)11-18-3-2-8-22-18/h2-12H,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYQDEAKQRORJA-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC=CO4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC=CO4)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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